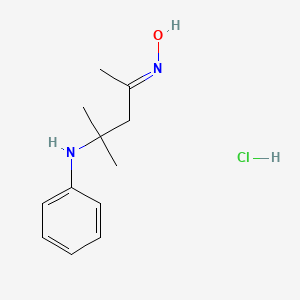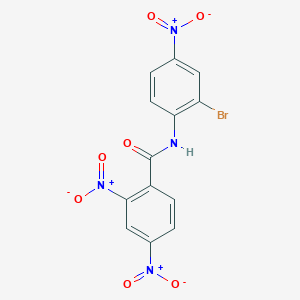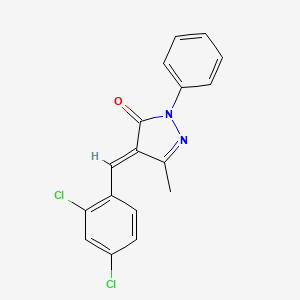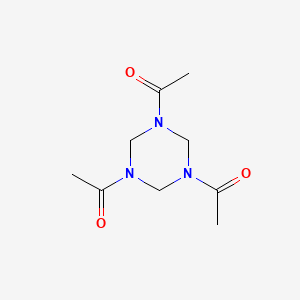![molecular formula C11H8BrN3S B3830963 6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830963.png)
6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects. In
Applications De Recherche Scientifique
6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Mécanisme D'action
The mechanism of action of 6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. For example, this compound has been found to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a role in cell cycle progression. It has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been found to exhibit potent anti-tumor and anti-inflammatory effects, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine. One area of focus could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of focus could be the study of the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research could be conducted to elucidate the compound's mechanism of action and to identify potential molecular targets for its anti-tumor and anti-inflammatory effects. Finally, the compound's potential for use in combination therapy with other anti-cancer agents could also be explored.
Propriétés
IUPAC Name |
6-bromo-5-methyl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-6-7(12)5-8-10(13-6)15-11(14-8)9-3-2-4-16-9/h2-5H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGZNSJMDJLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323064 | |
| Record name | 6-bromo-5-methyl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-5-methyl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
313502-82-8 | |
| Record name | 6-bromo-5-methyl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[4-(dipropylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3830886.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B3830892.png)
![3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B3830897.png)



![ethyl 2-cyano-3-{4-[(3-nitrobenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B3830910.png)


![2,4-dinitro-N-[3-({[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}carbonyl)phenyl]benzamide](/img/structure/B3830915.png)


![1-methyl-2-(2-thienyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3830968.png)
![6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830971.png)